molecular formula C15H21BrN2O2S B4979034 1-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-3,3-dimethylbutan-2-one;hydrobromide

1-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-3,3-dimethylbutan-2-one;hydrobromide

Cat. No.: B4979034
M. Wt: 373.3 g/mol
InChI Key: DKKQDPDAEIXKLY-UHFFFAOYSA-N
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Description

1-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-3,3-dimethylbutan-2-one;hydrobromide is a complex organic compound that features a benzimidazole core. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

1-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-3,3-dimethylbutan-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or thioethers .

Scientific Research Applications

1-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-3,3-dimethylbutan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-3,3-dimethylbutan-2-one involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-3,3-dimethylbutan-2-one is unique due to its specific functional groups and the resulting chemical and biological properties. Its combination of a benzimidazole core with an ethoxy group and a sulfanyl group makes it distinct from other similar compounds .

Properties

IUPAC Name

1-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-3,3-dimethylbutan-2-one;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2S.BrH/c1-5-19-10-6-7-11-12(8-10)17-14(16-11)20-9-13(18)15(2,3)4;/h6-8H,5,9H2,1-4H3,(H,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKKQDPDAEIXKLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(N2)SCC(=O)C(C)(C)C.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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